![molecular formula C9H15IN4 B12610809 1-Cyclooctyl-5-iodo-1H-tetrazole CAS No. 919098-03-6](/img/structure/B12610809.png)
1-Cyclooctyl-5-iodo-1H-tetrazole
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Overview
Description
1-Cyclooctyl-5-iodo-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry . The compound features a cyclooctyl group attached to the tetrazole ring, with an iodine atom at the 5-position, which contributes to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-Cyclooctyl-5-iodo-1H-tetrazole typically involves the [2+3] cycloaddition reaction between organic nitriles and sodium azide. This reaction is often carried out under catalyst-free conditions in solvents like glycerol . The process can be optimized using microwave-assisted synthesis, heterogeneous catalysts, or nanoparticles as heterogeneous catalysts . Industrial production methods focus on achieving high yields and purity through efficient reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Cyclooctyl-5-iodo-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Tetrazoles, including 1-Cyclooctyl-5-iodo-1H-tetrazole, are explored for their potential therapeutic properties. These compounds have demonstrated various biological activities:
- Antimicrobial Activity : Research indicates that tetrazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain tetrazoles can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL depending on the specific compound and its structure .
- Anti-inflammatory Properties : Tetrazoles have been evaluated for their anti-inflammatory effects. A study involving LPS-stimulated macrophages demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .
Biological Interactions
The unique structure of this compound allows it to interact with various biological molecules:
- Enzyme Mechanisms : The tetrazole ring can mimic carboxylic acid functional groups, facilitating binding to enzymes and receptors. This property is critical for studying enzyme mechanisms and protein-ligand interactions.
Material Science
Due to its high nitrogen content, this compound is utilized in the development of new materials:
- Explosives and Corrosion Inhibitors : The stability and chemical properties of tetrazoles make them suitable for applications in explosives and as corrosion inhibitors in industrial settings.
Case Study 1: Antimicrobial Activity Evaluation
Objective : To assess the efficacy of this compound against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Case Study 2: Anti-inflammatory Study
Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating potential therapeutic uses in inflammatory conditions .
Case Study 3: Anticancer Activity Evaluation
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting potential applications in cancer therapy .
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anti-inflammatory | Macrophages | Reduced TNF-alpha by ~50% | 2025 |
Anticancer | MCF-7 Cells | IC50 = 15 µM | 2023 |
Mechanism of Action
The mechanism of action of 1-Cyclooctyl-5-iodo-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to various enzymes and receptors . This interaction can modulate biological pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
1-Cyclooctyl-5-iodo-1H-tetrazole can be compared with other tetrazole derivatives such as:
5-Substituted 1H-tetrazoles: These compounds share the tetrazole ring structure but differ in the substituents at the 5-position.
Tetrazole-based drugs: Compounds like losartan and cefazolin contain the tetrazole moiety and are used in medicinal chemistry for their therapeutic properties.
The uniqueness of this compound lies in its specific cyclooctyl and iodine substituents, which confer distinct chemical and biological properties compared to other tetrazole derivatives.
Biological Activity
1-Cyclooctyl-5-iodo-1H-tetrazole is a member of the tetrazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. Tetrazoles are known for their applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, synthesizing findings from recent research studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. For example, one-pot synthesis methods have been employed effectively to create various tetrazole derivatives, including the compound in focus. These methods often utilize sodium azide and appropriate carbonyl compounds under controlled conditions to achieve the desired product .
Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives, including this compound, in exhibiting anticancer properties. In vitro assays demonstrated that certain tetrazoles could inhibit the growth of cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer) . The cytotoxicity was assessed using MTT assays, indicating that these compounds could serve as promising candidates for cancer therapy.
Antimicrobial Activity
Tetrazoles have also shown significant antimicrobial properties. The compound was tested against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, as well as fungal strains like Candida albicans. The results indicated that this compound exhibited notable antibacterial and antifungal activities, suggesting its potential use in treating infections .
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound has been evaluated for its antioxidant capacity. Studies utilizing the DPPH assay demonstrated that tetrazoles possess strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Case Study 1: Cytotoxicity Assessment
A study conducted on a series of tetrazole derivatives, including this compound, involved screening for cytotoxic effects against several cancer cell lines. The findings revealed varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial efficacy, this compound was subjected to testing against standard microbial strains. The results illustrated a clear inhibition zone in agar diffusion tests, confirming its potential as an antimicrobial agent .
Comparative Analysis of Biological Activities
Activity Type | Activity Level | Tested Strains/Cell Lines |
---|---|---|
Anticancer | Moderate to High | A431, HCT116 |
Antimicrobial | High | K. pneumoniae, S. aureus, C. albicans |
Antioxidant | High | DPPH Assay |
Properties
CAS No. |
919098-03-6 |
---|---|
Molecular Formula |
C9H15IN4 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
1-cyclooctyl-5-iodotetrazole |
InChI |
InChI=1S/C9H15IN4/c10-9-11-12-13-14(9)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI Key |
YJDMBHOUGSNKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N2C(=NN=N2)I |
Origin of Product |
United States |
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